molecular formula C13H18O3 B2428466 Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate CAS No. 35022-34-5

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Cat. No.: B2428466
CAS No.: 35022-34-5
M. Wt: 222.284
InChI Key: OJOQOQPPMWKWGZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is a chemical compound with the CAS Number: 35022-34-5 . It has a molecular weight of 222.28 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H18O3/c1-4-16-12 (15)13 (2,3)11 (14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 38-39 degrees Celsius .

Scientific Research Applications

1. Enzymatic Hydrolysis with Ultrasound Enhancement

Ribeiro, Passaroto, and Brenelli (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. They found that ultrasound significantly reduced reaction time without affecting yield or enantiomeric excess compared to traditional magnetic stirring methods. This indicates potential for more efficient enzymatic processes in organic synthesis involving ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (Ribeiro, Passaroto, & Brenelli, 2001).

2. Chemical Synthesis for Chiral Molecules

Zhao, Ma, Fu, and Zhang (2014) detailed the chemical synthesis of racemic ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation into the S-isomer using Porcine pancreas lipase as a biocatalyst. They optimized reaction conditions like temperature, pH, and solvents, which is vital for producing optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, used in antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

3. Involvement in Cyclopropane Derivatives Synthesis

Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives like ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This demonstrates the compound’s role in synthesizing structurally complex molecules (Abe & Suehiro, 1982).

4. Application in Stereocontrolled Organic Synthesis

Mukarram, Chavan, Khan, and Bandgar (2011) described the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, a significant intermediate for gemcitabine hydrochloride preparation. They emphasized its utility in achieving high optical purity, crucial for stereocontrolled synthesis in pharmaceuticals (Mukarram, Chavan, Khan, & Bandgar, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 .

Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOQOQPPMWKWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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